

# Part 1: Core Molecular Profile and Physicochemical Properties

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## Compound of Interest

**Compound Name:** 3-Amino-6-bromopyrazine-2-carboxamide

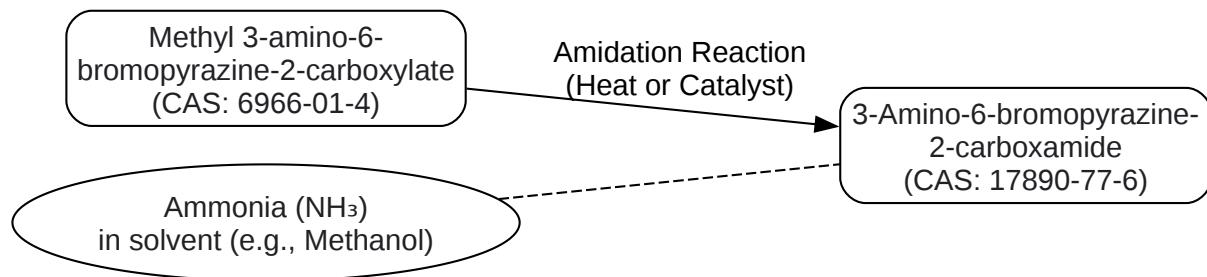
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**3-Amino-6-bromopyrazine-2-carboxamide** is a versatile organic compound distinguished by its pyrazine core, which is functionalized with an amine, a bromine atom, and a carboxamide group.<sup>[1]</sup> This specific arrangement of functional groups makes it a highly valuable intermediate for introducing the aminopyrazine moiety into larger, more complex molecules. The bromine atom, in particular, serves as a reactive handle for cross-coupling reactions, enabling the synthesis of diverse molecular libraries.

Its role as a foundational scaffold is critical in medicinal chemistry, where the pyrazine ring system is a well-established pharmacophore found in numerous therapeutic agents. The compound's structure allows for precise modifications that can tune biological activity and pharmacokinetic properties.<sup>[1]</sup>

## Chemical Structure



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Caption: Conceptual workflow for the synthesis of the target compound.

Causality Behind Experimental Choices:

- Starting Material: Methyl 3-amino-6-bromopyrazine-2-carboxylate is a stable, commercially available precursor. [2] Using an ester provides a good balance of reactivity and stability compared to a more reactive acid chloride.
- Reagent: An aqueous or methanolic solution of ammonia is a straightforward and effective nucleophile for converting the ester to the primary amide.
- Conditions: The reaction may require elevated temperatures to proceed at a reasonable rate. The choice of solvent (e.g., methanol) is critical for ensuring the solubility of both the starting material and the ammonia.

## Part 3: Applications in Research and Development

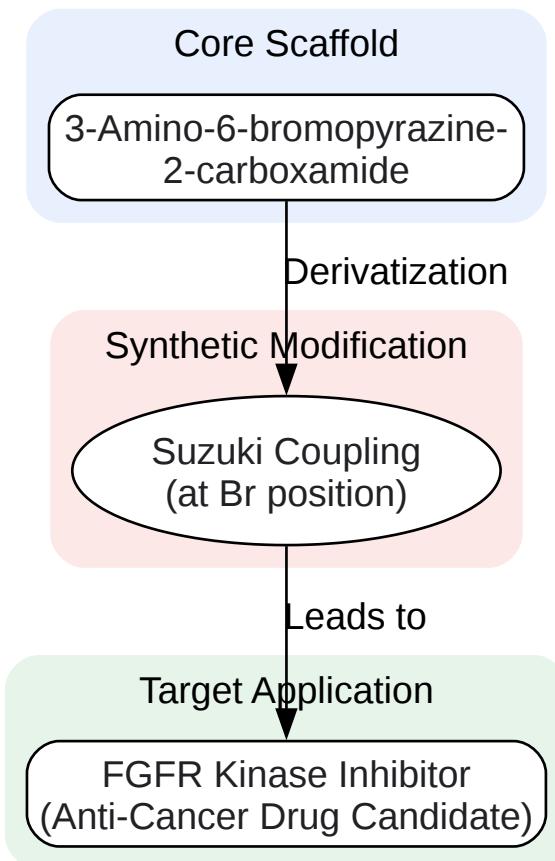
The utility of **3-Amino-6-bromopyrazine-2-carboxamide** spans multiple scientific domains, primarily driven by its proven value as a versatile synthetic intermediate.

### Pharmaceutical Development

This compound is a cornerstone for building libraries of potential drug candidates. Its derivatives have shown significant promise in oncology and immunology.

- Oncology and Kinase Inhibition: The 3-aminopyrazine scaffold is a privileged structure for targeting ATP-binding sites in protein kinases. Derivatives of 3-aminopyrazine-2-carboxamide have been designed and synthesized as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. [3][4] In this context, the aminopyrazine core often acts as a "hinge-binder," forming critical hydrogen bonds with the kinase backbone, while substituents installed via the bromine handle explore specificity pockets.
- Anti-inflammatory Agents: The compound serves as a starting point for developing novel anti-inflammatory drugs. [1]\* Antimicrobial Research: Structurally related N-substituted 3-

aminopyrazine-2-carboxamides have been evaluated for antimycobacterial, antibacterial, and antifungal properties, demonstrating the scaffold's broad biological potential. [5]



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Caption: Logical flow from core scaffold to a targeted drug candidate.

## Agrochemical Chemistry

In agriculture, the compound is used to formulate novel pesticides and herbicides. [1] The bromopyrazine structure can enhance the metabolic stability and efficacy of the final active ingredient, leading to more potent and durable solutions for crop protection. [1]

## Analytical Chemistry

Due to its stable, crystalline nature and high purity, **3-Amino-6-bromopyrazine-2-carboxamide** is also employed as a reference standard in analytical methods. [1] This is crucial

for the accurate quantification and characterization of related compounds in complex matrices, such as during process development or quality control.

## Part 4: Key Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for the safe handling of the compound and its use in a representative synthetic transformation.

### Protocol 1: Safety, Handling, and Storage

Trustworthiness in experimental science begins with safety. The handling of any chemical reagent requires adherence to established safety protocols to ensure personnel safety and data integrity.

- Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and tight-sealing safety goggles. [6]2. Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles. [6]3. Dispensing: Use a spatula to handle the powder. Avoid creating dust. For quantitative transfers, weigh the material in a tared, enclosed container (e.g., a vial).
- Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and potentially hazardous reactions. [6]5. Storage: Store the compound in its original, tightly sealed container at room temperature (2-8°C for long-term storage is also recommended). [1][6] For sensitive applications requiring anhydrous conditions, storing under an inert atmosphere (e.g., Argon) is advisable to prevent moisture absorption. [7]6. Spill & Disposal: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable, labeled container for disposal. [6][8] Dispose of the chemical waste in accordance with local, state, and federal regulations.

### Protocol 2: Representative Suzuki Cross-Coupling Reaction

This protocol demonstrates the utility of **3-Amino-6-bromopyrazine-2-carboxamide** as a substrate for creating carbon-carbon bonds, a cornerstone of modern medicinal chemistry. This reaction couples an aryl boronic acid to the pyrazine core.

- Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add **3-Amino-6-bromopyrazine-2-carboxamide** (1.0 eq.), the desired aryl boronic acid (1.2 eq.), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (0.05 eq.), and a base such as potassium carbonate ( $\text{K}_2\text{CO}_3$ , 2.0 eq.).
- Atmosphere Control: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This step is critical as palladium catalysts can be deactivated by oxygen.
- Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe. The solvent choice is crucial for dissolving both organic and inorganic reagents.
- Reaction Execution: Place the sealed vial in a preheated oil bath or heating block (typically 80-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification & Validation: Purify the crude product using column chromatography on silica gel. Characterize the final product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its structure and purity, thus validating the success of the protocol.

## Conclusion

**3-Amino-6-bromopyrazine-2-carboxamide** (CAS: 17890-77-6) is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its well-defined physicochemical properties, versatile reactivity, and proven applicability as a scaffold for high-value molecules in medicine and agriculture make it an indispensable component of the modern chemist's toolbox. This guide provides the foundational knowledge and practical insights required to leverage its full potential in discovering the next generation of therapeutic and agrochemical solutions.

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